Cas no 175461-33-3 (2,6-Dichloro-N-methylpyridin-4-amine)

2,6-ジクロロ-N-メチルピリジン-4-アミンは、有機合成中間体として重要な化合物です。分子式C6H6Cl2N2で表され、ピリジン骨格に2つの塩素原子とメチルアミノ基を有する構造特性を持ちます。高い反応性を示し、医薬品や農薬の合成において有用な中間体として利用されます。特に、求電子置換反応やカップリング反応に適した特性を有し、精密有機合成において優れた選択性を発揮します。結晶性が良好で取り扱いやすく、安定性に優れるため実験室的用途から工業的スケールまで幅広く応用可能です。

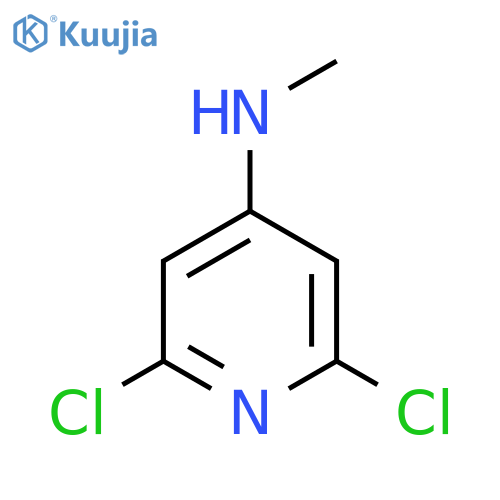

175461-33-3 structure

商品名:2,6-Dichloro-N-methylpyridin-4-amine

CAS番号:175461-33-3

MF:C6H6Cl2N2

メガワット:177.031239032745

MDL:MFCD12024871

CID:1011411

2,6-Dichloro-N-methylpyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2,6-dichloro-N-methyl-4-Pyridinamine

- 2,6-dichloro-4-methylaminopyridine

- 2,6-Dichloro-N-methylpyridin-4-amine

- ITRDWZKFGCLLTO-UHFFFAOYSA-N

- 9193AA

- 2,6-Dichloro-4-methylamino-pyridine

- FCH898057

- RL02245

- 4-Pyridinamine, 2,6-dichloro-N-methyl-

- (2,6-dichloro-pyridin-4-yl)-methylamine

- AX8237935

- ST24038831

-

- MDL: MFCD12024871

- インチ: 1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)

- InChIKey: ITRDWZKFGCLLTO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(N=1)Cl)NC

計算された属性

- せいみつぶんしりょう: 175.99100

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 99.9

- トポロジー分子極性表面積: 24.9

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 24.92000

- LogP: 2.50310

2,6-Dichloro-N-methylpyridin-4-amine セキュリティ情報

2,6-Dichloro-N-methylpyridin-4-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Dichloro-N-methylpyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173340-250mg |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97% | 250mg |

$58 | 2022-06-12 | |

| Chemenu | CM173340-10g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97% | 10g |

$514 | 2021-08-05 | |

| eNovation Chemicals LLC | Y0979478-10g |

2,6-dichloro-N-methylpyridin-4-amine |

175461-33-3 | 95% | 10g |

$525 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD430-1g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97+% | 1g |

1044.0CNY | 2021-08-03 | |

| Chemenu | CM173340-1g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97% | 1g |

$112 | 2021-08-05 | |

| Alichem | A029194393-25g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97% | 25g |

$1,101.60 | 2022-04-02 | |

| eNovation Chemicals LLC | D746378-5g |

4-Pyridinamine, 2,6-dichloro-N-methyl- |

175461-33-3 | 97+% | 5g |

$235 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1198972-5g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 95% | 5g |

$505 | 2023-09-01 | |

| Enamine | EN300-7061946-10.0g |

2,6-dichloro-N-methylpyridin-4-amine |

175461-33-3 | 10g |

$1900.0 | 2023-05-24 | ||

| Chemenu | CM173340-5g |

2,6-Dichloro-N-methylpyridin-4-amine |

175461-33-3 | 97% | 5g |

$355 | 2022-06-12 |

2,6-Dichloro-N-methylpyridin-4-amine 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

175461-33-3 (2,6-Dichloro-N-methylpyridin-4-amine) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2230780-65-9(IL-17A antagonist 3)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175461-33-3)2,6-Dichloro-N-methylpyridin-4-amine

清らかである:99%

はかる:5g

価格 ($):198.0